molecular formula C8H13ClF2O3S B2506240 (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonyl chloride CAS No. 2503203-37-8

(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonyl chloride

Cat. No.: B2506240
CAS No.: 2503203-37-8
M. Wt: 262.7
InChI Key: PVGBSZAZTGKXPW-UHFFFAOYSA-N
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Description

(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H13ClF2O3S and a molecular weight of 262.7 g/mol . It is characterized by the presence of a methoxy group, two fluorine atoms, and a methanesulfonyl chloride group attached to a cyclohexyl ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonyl chloride typically involves the reaction of (4,4-Difluoro-1-methoxycyclohexyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Properties

IUPAC Name

(4,4-difluoro-1-methoxycyclohexyl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClF2O3S/c1-14-7(6-15(9,12)13)2-4-8(10,11)5-3-7/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGBSZAZTGKXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC(CC1)(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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